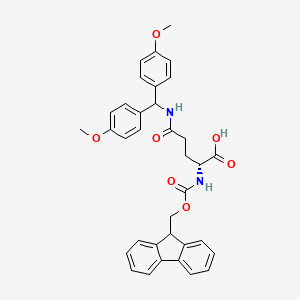

Fmoc-D-Gln(mbh)-OH

Description

Context of Fmoc/tBu Strategy in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for creating peptides in a controlled and efficient manner. bachem.com The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, or resin. bachem.comiris-biotech.de This methodology simplifies the purification process, as excess reagents and byproducts can be washed away by filtration while the desired peptide remains attached to the solid phase. bachem.comiris-biotech.de

Within SPPS, two primary protection strategies have been dominant: the Boc/Bzl strategy and the Fmoc/tBu strategy. iris-biotech.de The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy has become the method of choice in many research and industrial settings. rsc.orgcsic.es This preference stems from its use of a base-labile Fmoc group for the temporary protection of the Nα-amino group of the amino acid, which can be removed under milder conditions than the acid-labile Boc group. iris-biotech.denih.gov The side-chain protecting groups, typically based on the acid-labile tert-butyl (tBu) group, are stable during the chain elongation cycles and are removed at the end of the synthesis, often concurrently with cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). iris-biotech.depeptide.comiris-biotech.de

This "orthogonal" system, where the Nα- and side-chain protecting groups are removed by different chemical mechanisms (base and acid, respectively), provides greater flexibility and is compatible with a wider range of sensitive amino acids and complex peptide modifications. bachem.comiris-biotech.depeptide.com The Fmoc/tBu strategy's milder conditions help to avoid potential side reactions and degradation of the peptide chain that can occur with the repetitive acid treatments required in the Boc/Bzl approach. nih.gov

Significance of Glutamine Derivatives in Peptide Elongation

Glutamine (Gln) is a proteinogenic amino acid that plays a significant role in the structure and function of many peptides and proteins. Its amide-containing side chain can participate in hydrogen bonding, contributing to the stabilization of secondary and tertiary structures. However, the incorporation of glutamine into a growing peptide chain during SPPS presents unique challenges.

Unprotected glutamine has very low solubility in the organic solvents commonly used in SPPS, such as dimethylformamide (DMF). peptide.com Furthermore, the side-chain amide can undergo undesirable side reactions. One major issue is the dehydration of the amide to a nitrile group during the activation step of the coupling reaction, particularly with prolonged exposure to coupling reagents. peptide.com Another potential problem is the intramolecular cyclization of an N-terminal glutamine residue to form a pyroglutamyl (pGlu) residue, which terminates the peptide chain prematurely.

To circumvent these issues, the side-chain amide of glutamine must be protected. The use of a suitable protecting group enhances the solubility of the Fmoc-glutamine derivative and prevents side reactions, ensuring the integrity of the peptide sequence. peptide.com Therefore, the development and selection of effective glutamine derivatives with appropriate side-chain protection are critical for the successful synthesis of glutamine-containing peptides.

Historical Development and Evolution of Protecting Groups for Glutamine Amide Side Chain

The quest for an ideal protecting group for the glutamine side chain has led to the exploration of several chemical moieties over the years. Initially, glutamine was often incorporated without side-chain protection, leading to the aforementioned problems of poor solubility and side reactions. peptide.com

Early attempts to protect the amide side chain included the use of the xanthyl (Xan) group, which was more common in Boc-based chemistry. peptide.com With the rise of the Fmoc/tBu strategy, the focus shifted to finding protecting groups compatible with its orthogonal chemistry.

The trityl (Trt) group emerged as a popular choice for protecting the side chains of both asparagine and glutamine. peptide.com Fmoc-Gln(Trt)-OH offers improved solubility and prevents side-chain dehydration. peptide.com The Trt group is highly acid-labile and is readily removed during the final TFA cleavage step. thermofisher.com

Another significant protecting group developed for this purpose is the 4,4'-dimethoxybenzhydryl (Mbh) group. googleapis.comgoogle.com The Mbh group was investigated as a potential protecting group for the amide side chain, though it requires relatively strong acid conditions for complete cleavage. googleapis.comgoogle.com Cleavage of the Mbh group can require extended reaction times (e.g., four hours) with TFA-based cocktails, especially when multiple Mbh-protected residues are present in the peptide sequence. thermofisher.comsigmaaldrich.com More recently, other groups like the 2,4,6-trimethoxybenzyl (Tmob) group have also been developed, offering different cleavage kinetics. thermofisher.comgoogleapis.com

Compound Information Table

| Compound Name | Abbreviation | Role/Context |

| Nα-(9-Fluorenylmethyloxycarbonyl)-D-glutamine 4,4'-dimethoxybenzhydryl ester | Fmoc-D-Gln(Mbh)-OH | The primary subject of this article, a protected amino acid derivative for SPPS. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | A base-labile protecting group for the Nα-amino group of amino acids. iris-biotech.de |

| tert-Butyl | tBu | An acid-labile protecting group for amino acid side chains. peptide.com |

| Trifluoroacetic Acid | TFA | A strong acid used for cleaving peptides from the resin and removing acid-labile protecting groups. iris-biotech.de |

| Glutamine | Gln | An amino acid with an amide-containing side chain. mdpi.com |

| Trityl | Trt | An acid-labile protecting group for the side chain of glutamine and other amino acids. peptide.com |

| 4,4'-Dimethoxybenzhydryl | Mbh | An acid-labile protecting group for the side chain of glutamine. googleapis.comgoogle.com |

| Xanthyl | Xan | A protecting group for the glutamine side chain, primarily used in Boc chemistry. peptide.com |

| 2,4,6-Trimethoxybenzyl | Tmob | A protecting group for the glutamine side chain. thermofisher.comgoogleapis.com |

| Dimethylformamide | DMF | A common polar aprotic solvent used in SPPS. rsc.org |

This compound Properties

| Property | Value |

| Molecular Formula | C34H32N2O7 |

| Boiling Point | 872.8±65.0 °C (Predicted) chemicalbook.com |

| Density | 1.263±0.06 g/cm3 (Predicted) chemicalbook.com |

| pKa | 3.73±0.10 (Predicted) chemicalbook.com |

| Storage Temperature | 0-5°C chemicalbook.com |

| CAS Number | 210645-01-5 chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37-32(38)20-19-31(34(39)40)36-35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H,36,41)(H,37,38)(H,39,40)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATICJFEOIZOBM-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D Gln Mbh Oh

Precursor Synthesis and Stereochemical Control for D-Glutamine Derivatives

The synthesis of the D-glutamine backbone with high stereochemical purity is a critical prerequisite. The absolute configuration of the α-carbon is paramount for the final biological activity of the target peptide. Methodologies to achieve this often rely on chiral pool synthesis or asymmetric transformations.

One effective strategy begins with a readily available chiral starting material, such as D-glucose. rsc.org This approach leverages the inherent stereochemistry of the carbohydrate to establish the desired configuration of the D-amino acid. The synthesis may involve the transformation of D-glucose into a suitable azido-D-glucofuranose derivative. The carbon chain is then extended, for instance, through an Arndt-Eistert reaction, to construct the required amino acid framework. rsc.org This method ensures that the stereocenter corresponding to the α-carbon of D-glutamine is established with high fidelity.

Alternatively, enzymatic methods offer a highly stereoselective route. D-amino acid dehydrogenases, for example, can catalyze the reductive amination of a corresponding 2-keto acid precursor to produce the D-amino acid with excellent enantiomeric excess (>99% e.e.). nih.gov Other approaches include the stereodivergent synthesis of glutamic acid analogs using chiral auxiliaries, such as Ellman's sulfonamide, in reactions like the Strecker synthesis to guide the stereochemical outcome. nih.gov

| Method | Starting Material | Key Transformation(s) | Advantages | Reference(s) |

|---|---|---|---|---|

| Chiral Pool Synthesis | D-Glucose | Homologation (e.g., Arndt-Eistert reaction) of a sugar-derived intermediate. | Leverages inherent stereochemistry of a natural product. | rsc.org |

| Enzymatic Synthesis | 2-Keto Acid | Reductive amination using an engineered D-amino acid dehydrogenase. | Very high stereoselectivity (often >99% e.e.); environmentally benign. | nih.gov |

| Asymmetric Synthesis | Achiral Precursors | Strecker synthesis with a chiral auxiliary (e.g., Ellman's sulfonamide). | Allows for divergent synthesis of various analogs. | nih.gov |

Fmoc Introduction Strategies for Nα-Protection

Once the D-glutamine precursor is obtained, the α-amino group (Nα) is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group, stable to the acidic conditions often used to remove side-chain protecting groups, making it central to orthogonal solid-phase peptide synthesis (SPPS) strategies. wikipedia.orgiris-biotech.de

The most common method for introducing the Fmoc group is the reaction of the amino acid with an activated Fmoc derivative under basic aqueous conditions. total-synthesis.comrsc.org Reagents such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) are widely used. wikipedia.org The reaction is typically performed in a solvent mixture like dioxane/water or THF/water in the presence of a weak base such as sodium bicarbonate. total-synthesis.com Fmoc-OSu is often preferred as it can lead to cleaner reactions with fewer byproducts compared to the more reactive Fmoc-Cl. wikipedia.org

For substrates sensitive to aqueous conditions, anhydrous methods have been developed. One such method involves the in situ silylation of the amino acid with an agent like trimethylsilyl (B98337) chloride, followed by reaction with Fmoc-Cl in an organic solvent. google.com This approach avoids water and can produce high yields of the Fmoc-protected amino acid with high optical purity. google.com

| Reagent | Typical Conditions | Key Features | Reference(s) |

|---|---|---|---|

| Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) | Schotten-Baumann (e.g., NaHCO₃, dioxane/H₂O) | Highly reactive; potential for side reactions. | total-synthesis.com |

| Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) | NaHCO₃, THF/H₂O or DMF | Stable, crystalline solid; generally cleaner reactions. | wikipedia.orgtotal-synthesis.com |

| Fmoc-N₃ (9-fluorenylmethyloxycarbonyl azide) | NaHCO₃, dioxane/H₂O | Alternative to Fmoc-Cl, but potential hazards associated with azides. | wikipedia.org |

| Fmoc-Cl with Silylating Agent | Anhydrous CH₂Cl₂, trimethylsilyl chloride, base | Suitable for anhydrous conditions; avoids aqueous workup for salt removal. | google.com |

Mbh Protecting Group Installation Techniques for the Glutamine Amide Side Chain

The final step in the synthesis of Fmoc-D-Gln(Mbh)-OH is the protection of the glutamine side-chain amide. This is necessary to prevent undesirable side reactions during peptide synthesis and to improve the solubility of the derivative. The 4,4'-dimethoxybenzhydryl (Mbh) group is one of several acid-labile groups used for this purpose.

The installation of the Mbh group typically involves an acid-catalyzed reaction. A synthetic route analogous to the protection of D-glutamine with the related trityl (Trt) group can be considered, where the Nα-protected glutamine derivative is reacted with 4,4'-dimethoxybenzhydrol (B1582456) in the presence of a strong acid catalyst. google.com

However, research findings indicate that the Mbh group presents significant challenges. Patents related to peptide synthesis have reported that Mbh protection on the glutamine side chain can result in poor yields and that the group requires relatively drastic cleavage conditions for its removal. google.comgoogle.com Studies comparing the cleavage rates of Mbh and other protecting groups, such as trimethoxybenzyl (Tmob), have shown that the Mbh group is removed significantly more slowly. For instance, Gln(Tmob) was found to be cleaved 50 to 100 times more rapidly than Gln(Mbh). google.com These findings suggest that while Mbh is an option for side-chain protection, it may be less efficient than other available protecting groups like Trityl (Trt) or Tmob, which are often preferred in modern Fmoc-based SPPS. google.comgoogle.com

| Protecting Group | Abbreviation | Cleavage Conditions | Reported Findings | Reference(s) |

|---|---|---|---|---|

| 4,4'-Dimethoxybenzhydryl | Mbh | Strong acid (e.g., TFA) | Associated with poor yields and requires drastic cleavage conditions. Cleaved much slower than Tmob. | google.comgoogle.com |

| Trityl | Trt | Mild acid (e.g., TFA) | Commonly used in Fmoc-SPPS; improves solubility of the Fmoc-amino acid derivative. | google.com |

| Trimethoxybenzyl | Tmob | Strong acid (e.g., TFA) | Cleaved significantly more rapidly than Mbh; provides good solubility and stability. | google.com |

Integration of Fmoc D Gln Mbh Oh in Solid Phase Peptide Synthesis Spps

Coupling Efficiency and Reaction Kinetics with Fmoc-D-Gln(Mbh)-OH

The choice of activation reagent is paramount for achieving high coupling yields. For sterically hindered amino acids, such as those with bulky side-chain protecting groups like Mbh, stronger acylation methods are often required. thieme-connect.de Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), when used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), are commonly employed to form an active ester intermediate. iris-biotech.de These additives can suppress side reactions and, in some cases, enhance the reaction rate. iris-biotech.de

For particularly challenging couplings, including those involving sterically demanding residues, phosphonium (B103445) and aminium/uronium-based reagents have become the standard. Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), and (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU) are known for their high reactivity and are often preferred for difficult sequences. luxembourg-bio.com The selection of the appropriate activator and the potential need for a catalytic base are crucial for optimizing the incorporation of this compound.

Below is a table summarizing common coupling reagents used in SPPS and their general applicability, which would extend to the use of this compound.

| Activation Reagent Class | Examples | General Applicability |

| Carbodiimides | DCC, DIC | Standard couplings, often used with additives like HOBt or Oxyma. |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective for sterically hindered amino acids and difficult sequences. |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Very rapid and efficient, widely used in automated synthesis. |

This table provides a general overview of coupling reagent classes and their applications in SPPS.

The coupling performance of this compound is influenced by two main factors: the steric bulk of the Mbh group and the D-configuration of the amino acid. The Mbh group is notably bulky and can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. thieme-connect.de This steric hindrance can lead to slower reaction rates and incomplete couplings, necessitating the use of more potent activation reagents or extended reaction times to ensure complete incorporation. thieme-connect.deuzh.ch

The D-configuration of the amino acid can also affect coupling efficiency, although this is often sequence-dependent. In some contexts, the use of a D-amino acid can alter the secondary structure of the growing peptide on the solid support, potentially making the N-terminus more or less accessible for the incoming activated amino acid. Difficult couplings can arise from the formation of secondary structures or aggregation of the peptide chain on the resin, which can be influenced by the stereochemistry of the constituent amino acids. ub.eduresearchgate.net

Role of the Mbh Protecting Group in Preventing Amide Side Chain Dehydration during Coupling

The primary function of the Mbh group on the glutamine side chain is to prevent dehydration to the corresponding nitrile during the activation of the carboxyl group for coupling. issuu.com This side reaction is a well-known problem when using unprotected glutamine, especially with carbodiimide-based activation methods. iris-biotech.de The Mbh group shields the amide nitrogen, preventing its participation in side reactions.

However, the stability of the Mbh group itself is a key consideration. It is designed to be cleaved under the final, strongly acidic conditions used to release the peptide from the resin, typically with trifluoroacetic acid (TFA). thieme-connect.dethermofisher.com The cleavage of the Mbh group can be slow and may require extended reaction times or the use of stronger acid cocktails. google.comthermofisher.comsigmaaldrich.com

Consideration of this compound in Automated Solid-Phase Peptide Synthesis Protocols

The use of this compound in automated SPPS requires careful consideration of the standard protocols. Due to the potential for slower coupling kinetics, standard coupling times may need to be extended to ensure complete reaction. uzh.ch Double or triple coupling cycles for the this compound residue might be programmed into the synthesizer protocol to drive the reaction to completion. uci.edu

Furthermore, the solubility of this compound and its activated intermediate is crucial for automated synthesis, where precipitation can lead to clogged lines and instrument failure. google.com While Mbh-protected derivatives generally have better solubility than their unprotected counterparts, ensuring complete dissolution in the synthesis solvent, typically dimethylformamide (DMF), is essential. google.com The choice of coupling reagents in automated synthesizers is also critical, with highly soluble and reactive agents like HATU and DIC being common choices. uzh.chuci.eduwikipedia.org

The following table outlines key considerations for incorporating this compound into automated SPPS.

| Parameter | Consideration for this compound | Rationale |

| Coupling Time | May require extension beyond standard protocols. | To overcome the steric hindrance of the Mbh group and ensure complete acylation. |

| Coupling Cycles | Consider double or triple coupling. | To maximize the yield of the coupling step for this sterically hindered residue. |

| Reagent Choice | Use of highly reactive and soluble reagents (e.g., HATU, DIC). | To ensure efficient activation and prevent precipitation issues in the synthesizer. |

| Solubility | Confirm complete dissolution of the amino acid derivative in the solvent. | To prevent clogging of fluidic pathways and ensure consistent delivery of reagents. |

This interactive table summarizes important adjustments for using this compound in automated peptide synthesis.

Advanced Protecting Group Chemistry of the Mbh Moiety in Fmoc D Gln Mbh Oh

Mechanistic Investigation of Mbh Deprotection in Acidolytic Cleavage

The removal of the Mbh group from the side-chain amide of glutamine is achieved under acidic conditions, typically using a trifluoroacetic acid (TFA) "cleavage cocktail" at the final stage of SPPS. thermofisher.com The mechanism of this acid-catalyzed deprotection is a classic example of an AAc2-type (acid-catalyzed, acyl-oxygen cleavage, bimolecular) hydrolysis of an amide, facilitated by the electronic properties of the Mbh group.

The deprotection process is initiated by the protonation of the amide oxygen by the strong acid, TFA. This protonation increases the electrophilicity of the amide carbonyl carbon, making it more susceptible to nucleophilic attack. In the cleavage cocktail, scavengers such as water or triisopropylsilane (B1312306) (TIS) can act as nucleophiles. The nucleophile attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

The key to the lability of the Mbh group lies in the subsequent step. The tetrahedral intermediate collapses, and the nitrogen atom of the glutamine side chain is protonated. This facilitates the departure of the Mbh group as a stable 4,4'-dimethoxybenzhydryl carbocation. The stability of this carbocation is significantly enhanced by the two electron-donating methoxy (B1213986) groups on the phenyl rings, which delocalize the positive charge through resonance. This high degree of stabilization is the primary reason for the acid-lability of the Mbh group.

The liberated Mbh carbocation is a reactive electrophile that can potentially alkylate sensitive amino acid residues in the peptide chain, such as tryptophan and methionine. Therefore, the inclusion of "scavengers" in the cleavage cocktail is crucial to trap this reactive species and prevent unwanted side reactions.

Comparative Analysis of Side-Chain Amide Protecting Groups for Glutamine and Asparagine in Fmoc-SPPS

The selection of a side-chain protecting group for glutamine is a critical decision in the design of a peptide synthesis strategy. Besides Mbh, other commonly employed protecting groups for the glutamine side chain in Fmoc-SPPS include the trityl (Trt) and 2,4,6-trimethoxybenzyl (Tmob) groups. Each of these possesses distinct characteristics in terms of stability, deprotection kinetics, and potential for side reactions.

The trityl (triphenylmethyl) group is a highly popular choice for the side-chain protection of glutamine. A key advantage of the Trt group is its high acid lability, allowing for its removal under milder acidic conditions than those required for many other protecting groups. This can be beneficial for the synthesis of peptides containing acid-sensitive residues.

Furthermore, the trityl cation generated upon cleavage is relatively bulky, which can sterically hinder its ability to alkylate other amino acid side chains. Despite this, scavengers are still recommended to ensure clean deprotection. The use of Fmoc-Gln(Trt)-OH has been shown to result in high-purity crude peptides, often superior to those obtained with other protecting groups. beilstein-journals.org

However, the Tmob cation generated during cleavage is a potent alkylating agent, and its effective scavenging can be challenging. thermofisher.com This can lead to a higher incidence of side reactions, particularly the alkylation of tryptophan residues, if not properly managed.

The rate of deprotection is a crucial factor in the efficiency of a peptide synthesis. Slower deprotection rates necessitate longer exposure to harsh acidic conditions, which can increase the risk of side reactions and peptide degradation.

Kinetic studies have revealed significant differences in the cleavage rates of Mbh, Trt, and Tmob from the glutamine side chain. The Tmob group is cleaved at a substantially faster rate than the Mbh group. In a direct comparison, Gln(Tmob) was found to be cleaved 50 to 100 times more rapidly than Gln(Mbh). nih.gov The Trt group also generally exhibits a faster cleavage profile than Mbh. google.com The Mbh group often requires more extended deprotection times to ensure complete removal, especially when multiple Mbh-protected residues are present in the peptide sequence. thermofisher.com

| Protecting Group | Relative Deprotection Rate | Scavenging Requirement | Key Advantages | Key Disadvantages |

| Mbh | Slower | High | Good stability during synthesis | Slow cleavage, potential for side reactions |

| Trt | Faster | Moderate | Readily removed, easily scavenged | Can be too labile for certain applications |

| Tmob | Fastest | High | Very rapid cleavage | Difficult to scavenge effectively |

Orthogonality of the Mbh Group within Diverse Protecting Group Schemes in Complex Peptide Architectures

The principle of orthogonality is fundamental to the synthesis of complex peptides, such as those with multiple disulfide bonds, branching, or post-translational modifications. An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others. iris-biotech.de

The Mbh group is considered part of the Fmoc/tBu strategy, where the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), while the permanent side-chain protecting groups, including Mbh, are removed by acid (TFA). iris-biotech.de This provides a primary level of orthogonality.

Within a complex peptide architecture, Fmoc-D-Gln(Mbh)-OH can be used in conjunction with a variety of other side-chain protecting groups that are also cleaved by TFA, but with differing sensitivities, or with groups that are removed by entirely different mechanisms. For instance, in the synthesis of a complex peptide, one might encounter:

Lys(Boc): The tert-butyloxycarbonyl (Boc) group is acid-labile and removed by TFA.

Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu): The tert-butyl (tBu) ethers and esters are also cleaved by TFA.

Arg(Pbf): The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is removed by TFA, but often requires longer cleavage times or specific scavengers.

Cys(Trt): The trityl group on cysteine is highly acid-labile.

His(Trt): The trityl group on histidine is also readily cleaved by acid.

The Mbh group is compatible with this scheme as it is stable to the basic conditions used for Fmoc removal and is cleaved under the final acidic conditions. While Mbh, Boc, tBu, and Pbf are all removed by acid, their cleavage kinetics can sometimes be exploited for selective deprotection, although this is less common. The true orthogonality lies in its stability towards reagents used to remove other classes of protecting groups, such as palladium catalysts for the removal of Alloc (allyloxycarbonyl) or hydrazine (B178648) for the removal of ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)3-methylbutyl), which might be used for side-chain modifications or on-resin cyclization.

The use of this compound, therefore, fits well within the established Fmoc/tBu orthogonal scheme, allowing for the synthesis of complex peptides by providing a stable side-chain protection for glutamine that is reliably removed during the final cleavage step, provided that appropriate scavengers and reaction times are employed.

Deprotection and Cleavage Strategies Employing Fmoc D Gln Mbh Oh in Spps

Optimization of Acidolytic Deprotection Conditions for Mbh Removal in Peptidyl Resins

The Mbh group is significantly more stable to acid than other protecting groups like the trityl (Trt) group, necessitating more robust acidolytic conditions for its complete removal. thermofisher.com Standard cleavage cocktails for Fmoc-based SPPS are typically based on high concentrations of trifluoroacetic acid (TFA). However, the specific composition and duration of treatment must be optimized to cleave the Mbh group without degrading sensitive residues in the peptide sequence.

Initial studies compared the cleavage rates of various protecting groups, revealing that Mbh requires more drastic conditions than alternatives like the 2,4,6-trimethoxybenzyl (Tmob) group. google.comgoogleapis.com While Tmob is cleaved with a half-life of less than a minute in 95% TFA, Mbh cleavage is considerably slower. google.com Consequently, cleavage times for peptides containing Gln(Mbh) are often extended. thermofisher.com

Below is a table summarizing various acidolytic conditions and their general applicability for Mbh removal.

| Cleavage Cocktail Composition | Typical Duration | Remarks | Citations |

| TFA / H₂O (95:5) | 2-4 hours | Standard but may be insufficient for complete removal or require extended times. Not recommended for Trp-containing peptides without scavengers. | google.com, thermofisher.com |

| TFA / Scavengers (e.g., Reagent R, Reagent B) | 2-3 hours | Recommended for sequences with sensitive residues and Mbh groups. Scavengers are critical. | thermofisher.com |

| Stronger Acid Systems (e.g., TFMSA, TMSBr in TFA) | Shorter duration | Can accelerate deprotection of highly stable groups like Mbh, but requires careful optimization and potent scavengers. | sigmaaldrich.com |

This table is generated based on data from the provided text.

Role of Scavengers in Mitigating Side Reactions during Mbh Cleavage and Reactive Species Trapping

Upon acid-catalyzed cleavage, the Mbh group is released as a stable, resonance-delocalized 4,4'-dimethoxybenzhydryl cation. nih.govthieme-connect.de This electrophilic species is highly reactive and can alkylate nucleophilic side chains within the peptide, most notably the indole (B1671886) ring of tryptophan. nih.govthermofisher.com It can also potentially modify other sensitive residues like methionine or tyrosine. thermofisher.com To prevent these deleterious side reactions, the addition of "scavengers" to the cleavage cocktail is essential. thieme-connect.dethermofisher.com

Scavengers are nucleophilic reagents that are more reactive towards the liberated carbocations than the amino acid side chains. They effectively trap these reactive species, rendering them harmless. The choice and concentration of scavengers are critical and depend on the specific protecting groups and amino acid composition of the peptide.

Common scavengers used during the deprotection of Mbh-containing peptides include:

Water (H₂O): Often present in small percentages (e.g., 2.5-5%) in TFA cocktails, water can act as a scavenger for t-butyl cations, though it is less effective against the more stable Mbh cation. acs.org

Triisopropylsilane (B1312306) (TIS): A very effective scavenger for trityl cations and also useful in reducing species generated during cleavage. acs.org It acts as a hydride donor.

Thioanisole: A soft nucleophile that is particularly effective at trapping soft electrophiles like the benzhydryl cation. acs.org

1,2-Ethanedithiol (EDT): A common scavenger that is effective in trapping t-butyl cations and helps prevent the oxidation of tryptophan. sigmaaldrich.com

Dimethyl Sulfide (DMS): Used to suppress alkylation side reactions by forming stable sulfonium (B1226848) salts with the carbocations. google.com

Specialized cleavage cocktails, often referred to by designated names like "Reagent R" (TFA/thioanisole/EDT/anisole) or "Reagent B" (TFA/phenol/H₂O/TIS), are strongly recommended for peptides containing residues like Gln(Mbh), especially when other sensitive residues such as Trp, Met, Cys, or Arg(Pmc/Mtr) are also present. thermofisher.com These pre-formulated mixtures provide a robust defense against a wide range of potential side reactions.

The table below outlines common scavengers and the reactive species they primarily target.

| Scavenger | Reactive Species Targeted | Mechanism of Action | Citations |

| Triisopropylsilane (TIS) | Trityl and other carbocations | Cation reduction via hydride transfer | acs.org |

| Thioanisole / Dimethyl Sulfide (DMS) | Benzhydryl and other soft carbocations | Nucleophilic trapping to form sulfonium salts | google.com, acs.org |

| 1,2-Ethanedithiol (EDT) | t-Butyl and other carbocations | Nucleophilic trapping | sigmaaldrich.com |

| Water | t-Butyl cations | Nucleophilic trapping to form t-butanol | acs.org |

| Phenol / Anisole | General carbocation scavengers | Electrophilic aromatic substitution | thermofisher.com |

This table is generated based on data from the provided text.

Challenges and Solutions for Complete Mbh Deprotection, particularly in Peptide Sequences with Multiple Mbh-Protected Residues

The challenges associated with Mbh group removal are amplified in peptide sequences that contain multiple Mbh-protected residues, such as several Gln(Mbh) or Asn(Mbh) units. thermofisher.com The primary difficulties stem from both kinetic and mechanistic factors.

Challenges:

Incomplete Deprotection: The inherent stability of the Mbh group means that standard cleavage times may be insufficient to remove all Mbh groups completely, leading to a heterogeneous final product containing partially protected peptides. thermofisher.com This is analogous to the difficulties seen with multiple Arg(Mtr) residues, which also require extended deprotection times. thermofisher.com

Product Degradation: The solution to incomplete deprotection is often to extend the cleavage time. However, prolonged exposure to strong acid can lead to the degradation of the peptide backbone or damage to sensitive side chains, compromising the purity and yield of the final product. sigmaaldrich.com

Solutions and Mitigation Strategies: To overcome these challenges, a multi-faceted approach to the cleavage strategy is required.

Optimization of Cleavage Cocktail: For peptides with multiple Mbh groups, using a robust scavenger-rich cocktail like Reagent R or B is not just recommended, but often necessary. thermofisher.com The concentration of scavengers may need to be increased to handle the higher load of carbocations.

Extended, but Controlled, Cleavage Times: While longer cleavage times are needed, they must be carefully optimized. thermofisher.com It is crucial to monitor the deprotection progress, if possible, to determine the minimum time required for complete removal. Some protocols advise against extending cleavage beyond a certain point (e.g., 3-4 hours) to avoid excessive degradation. thermofisher.com

The following table summarizes the key challenges and corresponding solutions for deprotecting peptides with multiple Mbh-protected residues.

| Challenge | Consequence | Solution / Mitigation Strategy | Citations |

| Incomplete Mbh Removal | Heterogeneous crude product, difficult purification | Extend cleavage time under controlled conditions; Use stronger acid systems (e.g., TMSBr/TFA). | thermofisher.com, sigmaaldrich.com |

| High Concentration of Reactive Cations | Increased alkylation of sensitive residues (e.g., Trp, Met) | Use scavenger-rich cocktails (e.g., Reagent R/B); Increase scavenger concentration. | thermofisher.com, nih.gov |

| Peptide Degradation from Prolonged Acid Exposure | Lower yield and purity of the target peptide | Optimize cleavage time to the minimum required; Perform cleavage at room temperature or below. | thermofisher.com, sigmaaldrich.com |

This table is generated based on data from the provided text.

Investigation of Side Reactions Involving Fmoc D Gln Mbh Oh in Peptide Synthesis

Mitigation Strategies for Amide Side Chain Dehydration during Coupling of Fmoc-D-Gln(Mbh)-OH

A significant side reaction involving glutamine during peptide synthesis is the dehydration of its side-chain amide to form a nitrile. google.compeptide.com This transformation is particularly prevalent when carbodiimide-based coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are used to activate the C-terminal carboxyl group of an unprotected glutamine residue. peptide.comthieme-connect.de The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which can be attacked intramolecularly by the side-chain amide oxygen, leading to a cyclic imino anhydride. This intermediate then rearranges to form the nitrile and the corresponding urea (B33335) byproduct. thieme-connect.de

The primary and most effective mitigation strategy against this dehydration is the protection of the side-chain amide. The Mbh group in this compound serves this purpose, effectively preventing the participation of the amide in side reactions during coupling. thieme-connect.degoogle.com This protection ensures that the amide functionality remains intact throughout the peptide assembly process.

For syntheses where unprotected glutamine must be used, several strategies can minimize nitrile formation:

Choice of Coupling Reagent: Avoiding direct activation with carbodiimides is crucial. The use of phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), or aminium/uronium reagents in conjunction with additives can suppress dehydration. peptide.comresearchgate.net

Use of Additives: When using carbodiimides, the addition of a nucleophilic additive like 1-hydroxybenzotriazole (B26582) (HOBt) is recommended. iris-biotech.de HOBt rapidly converts the O-acylisourea intermediate into a less reactive HOBt-ester, which is less prone to inducing dehydration and couples efficiently to the growing peptide chain. peptide.com

| Coupling Condition | Observation on Gln Dehydration | Mitigation Effect | Reference(s) |

| Unprotected Gln + DCC/DIC | Significant formation of nitrile byproduct. | Low | thieme-connect.de, peptide.com |

| Unprotected Gln + DCC/DIC + HOBt | Dehydration is suppressed. | High | iris-biotech.de, peptide.com |

| Fmoc-Gln(Mbh)-OH + Any standard coupling reagent | Dehydration is prevented by the Mbh protecting group. | Very High | thieme-connect.de, google.com |

| Unprotected Gln + BOP reagent | Dehydration byproducts are not generated. | High | researchgate.net, peptide.com |

Analysis of Pyroglutamine Formation Pathways originating from Glutamine Residues within Fmoc-SPPS

The formation of a pyroglutamyl (pGlu) residue from an N-terminal glutamine is a common side reaction in peptide synthesis. peptide.commdpi.com This irreversible intramolecular cyclization involves the nucleophilic attack of the N-terminal α-amino group on the side-chain γ-amide, releasing ammonia (B1221849) and forming a five-membered lactam ring. mdpi.comthieme-connect.deresearchgate.net This modification results in a mass loss of 17 Da and neutralizes the N-terminal charge, which can interfere with purification and biological activity. mdpi.compreprints.org

The reaction can be catalyzed by both acids and bases. peptide.comthieme-connect.de

Acid Catalysis: During the coupling step in Fmoc-SPPS, the free N-terminal Gln of the resin-bound peptide can cyclize. This reaction is promoted by the carboxylic acid of the incoming protected amino acid. mdpi.comthieme-connect.de Accelerating the coupling reaction by using efficient coupling reagents or a significant excess of the incoming amino acid can help minimize the time available for this side reaction to occur. mdpi.com

Base Catalysis: While N-terminal glutamine can undergo base-catalyzed cyclization, studies have shown this reaction to be extremely slow under the standard basic conditions used for Fmoc deprotection (e.g., 20-50% piperidine (B6355638) in DMF). thieme-connect.de Therefore, pyroglutamate (B8496135) formation during the deprotection step is generally considered negligible in Fmoc/tBu chemistry. thieme-connect.de

The use of a side-chain protecting group on the glutamine residue, such as the Mbh group in this compound, is the most robust method to prevent pyroglutamate formation. thieme-connect.de The bulky Mbh group sterically hinders the N-terminal amine from attacking the side-chain amide. The protecting group is only removed during the final cleavage from the resin with strong acid (e.g., TFA), at which point the peptide is typically no longer susceptible to this cyclization, as all residues are deprotected simultaneously. thieme-connect.dethermofisher.com

| Condition / Stage in Fmoc-SPPS | Catalysis Type | Likelihood of pGlu Formation (from unprotected N-terminal Gln) | Mitigation with Gln(Mbh) | Reference(s) |

| Coupling of next amino acid | Acid | Moderate to High | Protection prevents reaction | mdpi.com, thieme-connect.de, mesalabs.com |

| Fmoc deprotection (piperidine) | Base | Very Low | Protection prevents reaction | thieme-connect.de |

| Final TFA cleavage | Acid | Not applicable for internal residues | Mbh group is removed | thieme-connect.de, thermofisher.com |

| Storage of peptide with free N-terminal Gln | Spontaneous/Acid/Base | High (pH and temperature dependent) | Not applicable (peptide is deprotected) | mdpi.com, nih.gov |

Influence of this compound Incorporation on Sequence-Dependent Side Reactions in Complex Peptides

The incorporation of any amino acid can influence side reactions at neighboring residues. When using this compound, two main sequence-dependent effects are of note: aspartimide formation and peptide aggregation.

Aspartimide Formation: This is a major side reaction in Fmoc-SPPS that occurs at aspartic acid (Asp) residues. mdpi.comiris-biotech.de It involves the intramolecular cyclization of the peptide backbone nitrogen of the C-flanking amino acid onto the side-chain carbonyl of Asp, forming a succinimide (B58015) ring. This side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Gln sequences being particularly problematic. iris-biotech.deresearchgate.net While the Mbh protecting group on a neighboring Gln residue does not directly participate in the reaction, its steric bulk can influence the local conformation of the peptide chain, potentially affecting the rate of aspartimide formation, although this effect is not fully characterized. The primary methods to suppress aspartimide formation include using weaker bases for Fmoc deprotection (e.g., morpholine (B109124) instead of piperidine), adding acidic additives to the deprotection solution, or employing specialized side-chain protecting groups on the Asp residue itself. iris-biotech.denih.gov

Peptide Aggregation: Sequences rich in glutamine have a tendency to form intermolecular hydrogen bonds, which can lead to peptide aggregation on the solid support. google.com This aggregation can hinder reagent access, resulting in incomplete couplings and deprotection steps. peptide.com The use of a bulky side-chain protecting group like Mbh on glutamine residues helps to disrupt these hydrogen-bonding networks, thereby improving solvation and reducing aggregation. thieme-connect.de This is a significant advantage of using this compound over unprotected Fmoc-D-Gln-OH, especially in the synthesis of long or Gln-rich peptides.

Analytical Methodologies for Monitoring Synthesis and Deprotection of Fmoc D Gln Mbh Oh Containing Peptides

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Conversion Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in solid-phase peptide synthesis (SPPS) for both qualitative and quantitative analysis. mdpi.com It is extensively used to assess the purity of the crude peptide after cleavage from the resin and to monitor the efficiency of coupling and deprotection steps throughout the synthesis.

For peptides containing Fmoc-D-Gln(Mbh)-OH, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis. rsc.orgbeilstein-journals.org The separation is based on the differential partitioning of the peptide and any impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase. A gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA), is typically used to elute the components. rsc.orgbeilstein-journals.org

Purity Assessment: Following the final cleavage and deprotection, RP-HPLC is used to determine the purity of the crude peptide. The chromatogram will show a major peak corresponding to the target peptide and smaller peaks representing impurities. These impurities can include deletion sequences (from incomplete coupling), truncated sequences (from incomplete deprotection), or byproducts from side reactions. The peak area of the target peptide relative to the total peak area of all components provides a quantitative measure of its purity.

Reaction Conversion Monitoring: HPLC can be used to monitor the completion of the coupling reaction of this compound to the growing peptide chain. A small sample of the resin-bound peptide can be cleaved, and the resulting mixture analyzed by HPLC. The presence of a significant amount of the N-terminally unprotected peptide (a deletion sequence) would indicate an incomplete coupling reaction, necessitating a second coupling step. Similarly, the efficiency of the Fmoc deprotection step can be monitored by observing the disappearance of the Fmoc-protected peptide and the appearance of the deprotected product. researchgate.net

A typical HPLC analytical method for a peptide containing Gln(Mbh) might involve the following conditions:

| Parameter | Condition |

| Column | C18, 2.1-4.6 mm ID, 50-250 mm length, 1.8-5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A linear gradient from 5% to 95% B over a specified time (e.g., 15-30 minutes) |

| Flow Rate | 0.3-1.0 mL/min |

| Detection | UV absorbance at 214 nm and 280 nm |

| Column Temperature | 25-40 °C |

This table presents a generalized set of HPLC conditions. The optimal conditions will vary depending on the specific peptide sequence and its physicochemical properties.

Mass Spectrometry for Product Characterization, Sequence Verification, and Byproduct Identification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight of the peptide, thereby confirming its identity and enabling the verification of its amino acid sequence. acs.orgbiopharmaspec.com When coupled with HPLC (LC-MS), it becomes an exceptionally potent tool for the analysis of complex peptide mixtures. mdpi.com

Product Characterization and Sequence Verification: Following HPLC separation, the eluting peaks can be directed into a mass spectrometer. The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the ions. For the target peptide, the observed molecular weight should match the calculated theoretical molecular weight. High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition of the peptide. mdpi.com Tandem mass spectrometry (MS/MS) can be used to fragment the peptide ions, and the resulting fragmentation pattern can be used to deduce the amino acid sequence, thus verifying that the Gln(Mbh) residue and all other amino acids are in the correct order. biopharmaspec.comfrontierspartnerships.org

Byproduct Identification: Mass spectrometry is crucial for identifying the nature of impurities observed in the HPLC chromatogram. Common byproducts in the synthesis of peptides containing Gln(Mbh) can include:

Deletion sequences: Peptides lacking one or more amino acids, resulting in a lower molecular weight. researchgate.net

Pyroglutamate (B8496135) formation: If the Mbh protecting group is prematurely removed, the glutamine side chain can cyclize with the N-terminal amine, leading to a mass loss of 17 Da. researchgate.netacs.org

Incomplete Mbh deprotection: The final cleavage cocktail may not be sufficient to completely remove the Mbh group, resulting in a peptide with a higher molecular weight. thermofisher.com

Oxidation: Methionine residues, if present, are susceptible to oxidation, leading to a mass increase of 16 Da. biopharmaspec.com

By analyzing the mass of the impurity peaks, researchers can gain valuable insights into potential issues with the synthesis protocol and make necessary adjustments.

Spectroscopic Techniques (e.g., UV-Vis Spectroscopy) for Reaction Monitoring and Fmoc-Removal Kinetics

UV-Vis spectroscopy offers a convenient and non-destructive method for real-time monitoring of certain steps in SPPS, most notably the removal of the Fmoc protecting group. tec5usa.com

The Fmoc group has a strong chromophore that absorbs UV light. During the deprotection step, which is typically carried out using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), the Fmoc group is cleaved from the N-terminus of the peptide. scholaris.ca The cleaved Fmoc group reacts with piperidine to form a dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm. researchgate.netrsc.org

By monitoring the increase in absorbance at this wavelength in the deprotection solution, the progress of the Fmoc removal can be followed in real-time. The reaction is considered complete when the absorbance reaches a stable plateau. This method allows for the optimization of deprotection times, ensuring complete removal of the Fmoc group without unnecessary exposure of the peptide to the basic conditions, which can sometimes lead to side reactions. scholaris.carsc.org

The kinetics of Fmoc deprotection can be studied by taking aliquots of the reaction mixture at different time points and measuring their absorbance. researchgate.netrsc.org This data can be used to determine the half-life (t1/2) of the deprotection reaction under specific conditions.

| Parameter | Typical Value |

| Deprotection Reagent | 20% Piperidine in DMF |

| Monitoring Wavelength | ~301 nm |

| Expected Observation | Increase in absorbance over time until a plateau is reached |

This table provides typical parameters for monitoring Fmoc deprotection. The exact wavelength and expected absorbance will depend on the specific conditions and the concentration of the peptide on the resin.

The use of these complementary analytical techniques—HPLC for separation and purity assessment, mass spectrometry for identity and sequence confirmation, and UV-Vis spectroscopy for real-time reaction monitoring—provides a comprehensive analytical workflow for the synthesis of peptides containing this compound, ensuring the production of high-quality, well-characterized peptide products.

Applications of Peptides Synthesized Utilizing Fmoc D Gln Mbh Oh

Synthesis of D-Amino Acid Containing Peptides and Peptidomimetics for Structural and Biological Studies

The incorporation of D-amino acids, such as D-glutamine from Fmoc-D-Gln(Mbh)-OH, is a key strategy in medicinal chemistry to enhance the therapeutic potential of peptides. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their bioavailability and efficacy. Replacing one or more L-amino acids with their D-enantiomers can render the peptide significantly more resistant to enzymatic cleavage.

This increased stability makes D-amino acid-containing peptides valuable tools for structural and biological studies. For example, they can be used to develop long-lasting enzyme inhibitors or receptor antagonists. A notable application is in the development of all-D-peptide inhibitors, which can target proteins with high specificity while avoiding proteolytic degradation. The Mbh protecting group on the D-glutamine side chain would prevent undesirable side reactions during the peptide synthesis process, although it is less commonly employed than the Trityl (Trt) group for this purpose.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. The inclusion of D-amino acids is a common feature in peptidomimetic design to enforce specific secondary structures, such as β-turns, which are often crucial for biological activity. While this compound could theoretically be used in the solid-phase synthesis of such peptidomimetics, specific examples are not found in the literature.

Incorporation of this compound into Complex Biomolecules and Post-Translationally Modified Peptides

Fmoc-protected amino acids are fundamental building blocks in the chemical synthesis of complex biomolecules, including proteins with post-translational modifications (PTMs). The synthesis of such molecules often requires an orthogonal protection strategy, where different protecting groups can be removed selectively without affecting others.

The Fmoc group on the alpha-amine is base-labile, while side-chain protecting groups like Mbh are acid-labile. This orthogonality allows for the stepwise assembly of the peptide chain and subsequent modifications. For instance, a complex peptide could be synthesized using this compound, and after the chain is complete, other protecting groups could be selectively removed to introduce a modification like glycosylation or phosphorylation at a different site before the final Mbh group is cleaved. However, research detailing the use of the Mbh group on D-glutamine for these specific, complex applications is not available. The Trt group is more commonly documented for protecting the glutamine side-chain in such syntheses.

Utility in Advanced Fragment Condensation Strategies and Chemical Ligation Approaches

Fragment condensation is a powerful strategy for the synthesis of large proteins, where smaller, protected peptide fragments are synthesized separately and then joined together. This approach requires that the side-chain protecting groups, such as the Mbh group on a D-glutamine residue, remain intact during the coupling of the fragments and are only removed at the final deprotection step. The use of a D-amino acid like D-Gln(Mbh) could be envisioned in a fragment designed to confer stability to the final protein product. While handles and linkers compatible with Fmoc chemistry for creating protected peptide fragments are well-developed, specific examples employing this compound could not be located.

Native Chemical Ligation (NCL) is another cornerstone technique for protein synthesis. It involves the reaction of a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. While this technique is highly effective, the synthesis of the required peptide thioesters can be challenging. Fmoc-compatible methods have been developed to address this. In principle, this compound could be incorporated into a peptide fragment intended for ligation, but no published studies demonstrate this specific application.

Future Perspectives in Fmoc D Gln Mbh Oh Research

Development of Novel, Milder, or More Efficient Deprotection Reagents for the Mbh Group

The 4,4'-dimethoxybenzhydryl (Mbh) group is a widely used protecting group for the amide side chain of glutamine and asparagine in Fmoc-based solid-phase peptide synthesis (SPPS). Its primary function is to prevent side reactions, such as dehydration to a nitrile or pyroglutamate (B8496135) formation. However, the Mbh group is known for its high stability, often requiring harsh acidic conditions for its removal, which can be detrimental to sensitive peptide sequences.

Standard deprotection of the Mbh group is typically achieved using strong acids, most commonly high concentrations of trifluoroacetic acid (TFA). thermofisher.comthieme-connect.de This process often necessitates extended reaction times, especially when multiple Mbh-protected residues are present in the peptide sequence. thermofisher.com The prolonged exposure to strong acid can lead to undesired side reactions and degradation of the final peptide product.

The table below summarizes a comparison between standard and a more potent deprotection cocktail for the Mbh group.

| Reagent/Cocktail | Typical Conditions | Advantages | Disadvantages |

| Standard TFA Cocktail | 95% TFA with scavengers (e.g., water, TIS) | Widely used and understood | Can require long reaction times (3-16 hours); harsh on sensitive peptides thermofisher.comthieme-connect.de |

| Stronger Acid Cocktail | TFA/1M TMSBr/scavengers | Faster deprotection; can suppress some side reactions thieme-connect.desigmaaldrich.com | Highly corrosive and hazardous reagents; not necessarily milder |

Future research will likely focus on developing new "safety-catch" protecting groups that are stable throughout synthesis but can be activated for cleavage under very specific, mild conditions, moving away from the reliance on strong acids.

Exploration of Chemoenzymatic Approaches Incorporating D-Glutamine Derivatives in Peptide Synthesis

The incorporation of non-proteinogenic amino acids, such as D-isomers, is a powerful strategy to enhance the therapeutic properties of peptides, notably by increasing their resistance to proteolytic degradation. ub.edu While chemical synthesis is the standard method for incorporating these residues, chemoenzymatic approaches are emerging as a highly specific and environmentally benign alternative.

The enzymatic incorporation of D-amino acids into peptide chains is a key feature of nonribosomal peptide synthetases (NRPSs). sigmaaldrich.com These large, multi-domain enzymes can activate and incorporate D-amino acids through the action of integrated epimerization domains, which convert L-amino acids to their D-enantiomers before peptide bond formation. sigmaaldrich.comsigmaaldrich.com Harnessing the power of NRPS adenylation and epimerization domains in a chemoenzymatic system represents a promising future direction for the synthesis of D-glutamine-containing peptides. wikipedia.orgresearchgate.net

Another relevant enzymatic pathway involves γ-glutamyltranspeptidases (GGT). Research has shown that bacterial GGT can be used for the efficient and stereospecific synthesis of various γ-D-glutamyl compounds using D-glutamine as the γ-glutamyl donor. researchgate.net In one study, using D-glutamine instead of L-glutamine as the donor for the synthesis of γ-glutamyltaurine dramatically increased the yield from 25% to 71% and simplified purification by eliminating by-products. researchgate.net This demonstrates the potential of using enzymes that specifically recognize D-glutamine for targeted peptide modifications.

The table below outlines key enzymatic systems with potential for incorporating D-glutamine derivatives.

| Enzymatic System | Mechanism of D-Amino Acid Incorporation | Potential Application for D-Gln |

| Nonribosomal Peptide Synthetases (NRPS) | Epimerization domains convert L-amino acids to D-isomers prior to peptide bond formation. sigmaaldrich.comsigmaaldrich.com | Synthesis of peptides containing D-glutamine within the backbone. |

| γ-Glutamyltranspeptidase (GGT) | Transfers the γ-glutamyl moiety from a D-glutamine donor to an acceptor molecule. researchgate.net | Synthesis of γ-D-glutamyl peptides and derivatives. |

| D-amino acid-specific Proteases | Some engineered or naturally occurring proteases can catalyze the ligation of D-amino acid-containing peptide fragments. ub.edu | Ligation of a D-Gln containing peptide fragment to another peptide. |

Future work in this area will involve the discovery and engineering of novel enzymes with tailored specificities for D-glutamine derivatives and their integration into scalable synthetic processes.

Integration of Green Chemistry Principles in the Synthesis and Utilization of Fmoc-D-Gln(Mbh)-OH in Peptide Chemistry

Solid-phase peptide synthesis, while highly effective, has been criticized for its poor environmental footprint, primarily due to the large volumes of hazardous solvents and reagents used. thermofisher.comthieme-connect.de The most common solvents, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM), are classified as hazardous and are targeted for replacement. thieme-connect.deorganic-chemistry.org The integration of green chemistry principles is therefore a critical future direction for the entire field, including the use of building blocks like this compound.

A major focus of green SPPS is the replacement of conventional solvents with more environmentally benign alternatives. sigmaaldrich.com Researchers have identified several "greener" solvents that can be effective in SPPS, although their performance can be dependent on the specific resin and peptide sequence. thermofisher.com Promising alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). thermofisher.comuniversiteitleiden.nl Often, mixtures of green solvents are required to achieve the necessary polarity and resin-swelling properties that are comparable to DMF. sigmaaldrich.com

Beyond solvent replacement, other green chemistry strategies are being explored. These include minimizing solvent consumption through optimized washing protocols and the development of novel protecting groups that enable synthesis in aqueous media. ug.edu.pl For example, the water-compatible 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group has been developed to facilitate aqueous SPPS, which could revolutionize the field by eliminating the need for organic solvents. thieme-connect.dersc.org Furthermore, the development of more efficient, recyclable coupling agents and cleavage reagents that avoid hazardous substances like TFA is an active area of research. sigmaaldrich.com

The table below highlights some green alternatives to traditional reagents and solvents used in SPPS.

| Traditional Reagent/Solvent | Green Alternative(s) | Key Advantages |

| DMF, NMP, DCM (Solvents) | 2-MeTHF, CPME, GVL, Anisole/NOP mixture, Water (with suitable protecting groups) thieme-connect.desigmaaldrich.comthermofisher.com | Reduced toxicity, derived from renewable sources (in some cases), reduced environmental impact. sigmaaldrich.com |

| Standard Coupling Agents | N-tert-butyl-N'-ethylcarbodiimide (TBEC) sigmaaldrich.com | Can be more efficient and produce fewer side reactions. sigmaaldrich.com |

| Piperidine (B6355638) (Fmoc deprotection) | 4-methylpiperidine (4-MP), Piperazine (PZ) | Lower toxicity and safer handling profiles. |

| TFA (Cleavage reagent) | TFA-free cleavage protocols (under development) | Avoids generation of hazardous waste. |

The future of peptide synthesis with this compound will increasingly involve the adoption of these green chemistry principles, leading to more sustainable and safer manufacturing processes for peptide-based therapeutics.

Q & A

Q. Q1. What are the critical handling and storage requirements for Fmoc-D-Gln(mbh)-OH to ensure stability in laboratory settings?

this compound must be stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Exposure to moisture or humidity should be minimized, as hydrolysis of the Fmoc group can occur. For solubility, warming the compound to 37°C with sonication in a water bath is recommended to achieve homogeneous solutions . Use airtight containers and desiccants to prevent degradation.

Q. Q2. How should researchers prepare stock solutions of this compound for peptide synthesis?

Stock solutions are typically prepared in DMSO or DMF at concentrations of 1–10 mM . For example:

Q. Q3. What safety precautions are essential when working with this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles must be worn. Use fume hoods to avoid inhalation of dust or vapors .

- Emergency protocols : For skin contact, rinse with water for ≥15 minutes; for eye exposure, irrigate with saline for 15 minutes and seek medical attention .

- Waste disposal : Classify as chemical waste and use certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. Q4. How can researchers optimize solid-phase peptide synthesis (SPPS) protocols using this compound to minimize side reactions?

- Coupling conditions : Use HBTU/HOBt/DIPEA in DMF for efficient activation. Monitor reaction completion with Kaiser tests .

- Side-chain protection : The mbh (methylbenzylhydryl) group protects the glutamine side chain during SPPS. Ensure deprotection steps use TFA/water (95:5) for 1–2 hours to avoid premature cleavage .

- Troubleshooting : If coupling efficiency is low, increase reaction time (2–4 hours) or switch to stronger activators like PyBOP .

Q. Q5. What analytical methods are recommended for validating the purity and structure of this compound in drug development studies?

- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (retention time varies by method).

- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z: [M+H]+ expected at 369.4).

- NMR : Verify stereochemistry and side-chain protection using 1H/13C NMR in deuterated DMSO .

- Purity criteria : ≥98% purity by HPLC is required for regulatory compliance in methods like ANDA submissions .

Q. Q6. How can contradictions in solubility data for this compound be resolved during experimental design?

Q. Q7. What strategies mitigate racemization risks during this compound incorporation into peptide chains?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.